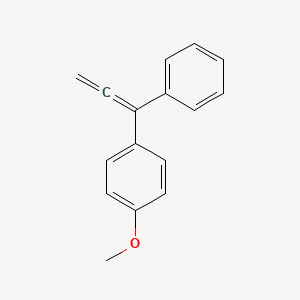

1-Methoxy-4-(1-phenylpropa-1,2-dienyl)benzene

Description

Significance of Allene (B1206475) Frameworks in Organic Synthesis and Chemical Research

Allenes are more than mere chemical curiosities; they are versatile and powerful building blocks in modern organic synthesis. nih.gov Their importance stems from several key characteristics:

Unique Geometry and Chirality: The central carbon of the allene is sp-hybridized, while the terminal carbons are sp²-hybridized. This arrangement forces the substituents on the terminal carbons to lie in planes that are perpendicular (orthogonal) to each other. wikipedia.org This unique geometry means that a disubstituted allene can be chiral, possessing axial chirality without a traditional stereocenter. This property is invaluable in asymmetric synthesis. nih.gov

High Reactivity: The cumulated double bonds of allenes are strained and electron-rich, making them more reactive than simple alkenes. nih.gov This heightened reactivity allows them to participate in a diverse range of chemical transformations, including cycloadditions, transition-metal-catalyzed reactions, and electrophilic additions. wikipedia.orgresearchgate.net

Versatile Intermediates: Allenes serve as pivotal intermediates for the synthesis of complex molecules. They can be readily converted into a wide array of other functional groups and structural motifs, including substituted alkenes, dienes, and various heterocyclic and carbocyclic systems. nih.gov Their ability to act as precursors to natural products and biologically active compounds underscores their synthetic utility. nih.gov

The study of allenes contributes significantly to the expansion of chemical space, providing novel scaffolds for drug discovery and materials science. Transformations involving allenes can generate molecular frameworks that are otherwise difficult to access, pushing the boundaries of what is achievable in organic synthesis.

Overview of Aryl-Substituted Allene Chemistry and its Academic Relevance

The attachment of one or more aryl groups to the allene core, as seen in 1-Methoxy-4-(1-phenylpropa-1,2-dienyl)benzene, introduces further layers of complexity and synthetic potential. Aryl-substituted allenes are a significant subclass with distinct properties:

Electronic Effects: The aromatic rings can electronically influence the allene system. Depending on the substituents on the aryl ring (electron-donating or electron-withdrawing), the reactivity and stability of the allene can be finely tuned.

Synthetic Accessibility: Numerous methods have been developed for the synthesis of aryl-substituted allenes. Transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, which joins organozinc compounds with organic halides, are particularly effective for this purpose. wikipedia.org Other routes include palladium-catalyzed hydrofunctionalization of conjugated enynes. nih.govorganic-chemistry.org

Reaction Diversity: Arylallenes are key substrates in a variety of powerful synthetic transformations. Gold-catalyzed reactions, for instance, can facilitate the intermolecular hydroalkoxylation of aryl allenes to produce allylic ethers with high regio- and stereoselectivity. organic-chemistry.org They also undergo oxidation to form α-diketones and aldehydes, which are precursors to important heterocyclic structures like quinoxalines and benzimidazoles. beilstein-journals.org

The academic relevance of aryl-substituted allenes is evident in their frequent use as building blocks in the total synthesis of complex natural products and in the development of novel catalytic methods. acs.org

Structural Features and Unique Reactivity Considerations of this compound

This specific molecule is a trisubstituted allene, possessing a phenyl group, a methoxy-substituted phenyl group, and a hydrogen atom attached to its C=C=C framework.

Key Structural Features:

| Feature | Description |

| Allene Core | The central C=C=C unit dictates the molecule's linear geometry and high reactivity. |

| Aryl Substituents | A phenyl group and a 4-methoxyphenyl (B3050149) group are attached to the terminal carbons of the allene. |

| Methoxy (B1213986) Group | The electron-donating methoxy (-OCH₃) group on one of the phenyl rings increases the electron density of that ring and can influence the regioselectivity of certain reactions. |

| Axial Chirality | As a trisubstituted allene with different groups on one terminus (phenyl and H) and a distinct group on the other (4-methoxyphenyl), this molecule is chiral. |

Unique Reactivity Considerations:

The presence of the electron-donating methoxy group makes the 4-methoxyphenyl ring electron-rich. This electronic property can direct the course of reactions. For instance, in electrophilic additions, the attack might be preferentially directed towards the double bond closer to the more electron-rich aromatic ring.

The reactivity of the allene's two π-bonds, being at a 90° angle to each other, means that reagents can approach from different directions, leading to a variety of potential products. wikipedia.org In transition-metal-catalyzed reactions, the methoxy group can influence the coordination of the metal catalyst and the subsequent reaction pathway. For example, in gold-catalyzed hydroalkoxylation reactions, electron-donating groups on the arylallene are well-tolerated and can lead to the smooth formation of allylic ethers. organic-chemistry.org

Historical Context and Early Studies Pertaining to the Allene System

Allenes were once considered chemical oddities—difficult to prepare and synthetically useless. wikipedia.org The synthetic origin of the allene functional group traces back to 1887. nih.gov Early investigations, such as a paper by Jacobs and Dankner in 1957, began to lay the groundwork for the synthesis of diarylallenes, contributing to a better understanding of this class of compounds. acs.org

The development of modern organometallic chemistry, particularly palladium and nickel-catalyzed cross-coupling reactions in the latter half of the 20th century, revolutionized the synthesis of substituted allenes. wikipedia.org The Negishi coupling, for example, became a powerful tool for forming C-C bonds and could be applied to the synthesis of complex allenes from organozinc precursors. wikipedia.orgyoutube.com These advancements transformed allenes from laboratory curiosities into mainstream synthetic intermediates. While specific early studies focusing exclusively on this compound are not prominently documented in seminal literature, its synthesis and study are a direct result of these broader developments in the synthesis of aryl- and trisubstituted allenes. acs.orgrsc.org

Structure

3D Structure

Properties

InChI |

InChI=1S/C16H14O/c1-3-16(13-7-5-4-6-8-13)14-9-11-15(17-2)12-10-14/h4-12H,1H2,2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRUGJYVECVDQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C=C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571905 | |

| Record name | 1-Methoxy-4-(1-phenylpropadienyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218911-52-5 | |

| Record name | 1-Methoxy-4-(1-phenylpropadienyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxy 4 1 Phenylpropa 1,2 Dienyl Benzene and Analogues

Strategies for Allene (B1206475) Formation: A Retrosynthetic Analysis

A retrosynthetic analysis of 1-Methoxy-4-(1-phenylpropa-1,2-dienyl)benzene reveals several potential pathways to construct the allene moiety. These strategies primarily involve the manipulation of propargylic precursors, which are compounds containing a carbon-carbon triple bond adjacent to a carbon atom bearing a leaving group or a hydroxyl group. The principal approaches include rearrangements of propargyl alcohols, cross-coupling reactions, elimination reactions, and various organometallic strategies.

Propargyl Alcohol Rearrangements and their Application

Propargyl alcohol rearrangements represent a powerful and atom-economical method for the synthesis of allenes. These reactions typically proceed through a nih.govnih.gov-sigmatropic rearrangement of a propargyl vinyl ether, known as the Claisen rearrangement, or through other pericyclic reactions. For the synthesis of this compound, a suitable propargyl alcohol precursor would be 1-phenyl-3-(4-methoxyphenyl)prop-2-yn-1-ol or 3-phenyl-1-(4-methoxyphenyl)prop-2-yn-1-ol.

The Myers allene synthesis, a notable example, converts a propargyl alcohol into an allene via an arenesulfonylhydrazine intermediate. This three-step process involves a Mitsunobu reaction, followed by elimination of arylsulfinic acid to form a diazene, which then extrudes nitrogen gas to yield the allene. nih.gov The stereospecificity of the Mitsunobu and the subsequent sigmatropic reaction allows for the chirality of the propargyl alcohol to dictate the chirality of the resulting allene. nih.gov

Another significant rearrangement is the nih.govrsc.org-Wittig rearrangement of propargyl ethers, which can be induced under basic conditions to yield allenic alcohols. These reactions proceed through a concerted mechanism and are highly stereoselective.

| Rearrangement Type | Precursor Example | Key Reagents | General Conditions | Product Type |

| Myers Allene Synthesis | 1-Phenylpropargyl alcohol | DEAD, PPh₃, o-nitrobenzenesulfonylhydrazine | One-pot, mild conditions | 1-Phenylallene derivatives |

| Propargyl Claisen Rearrangement | Propargyl vinyl ethers | Heat or Lewis acid catalyst | Varies with substrate and catalyst | Allenyl aldehydes or ketones |

| nih.govrsc.org-Wittig Rearrangement | Propargyl ethers | Strong base (e.g., BuLi) | Low temperatures | Allenic alcohols |

Cross-Coupling Reactions for Allene Construction

Cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile route to allenes. These methods typically involve the reaction of a propargylic electrophile with an organometallic nucleophile, or vice versa, catalyzed by a transition metal, most commonly palladium or copper.

For the synthesis of this compound, a plausible cross-coupling approach would involve the reaction of a propargylic derivative, such as a halide or acetate, with an organometallic reagent derived from 4-methoxyphenylboronic acid (in a Suzuki-Miyaura type coupling) or a Grignard reagent.

Palladium-catalyzed cross-coupling of propargylic carbonates or esters with organoboronic acids has been shown to be an effective method for the synthesis of 1,3-disubstituted allenes. These reactions often proceed with high regioselectivity, affording the allene product over the corresponding alkyne. Similarly, copper-catalyzed reactions of propargylic halides or phosphates with Grignard reagents or organoboron compounds are widely used. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity and yield of the allene product.

| Coupling Type | Propargylic Partner | Organometallic Partner | Catalyst System | Typical Yield |

| Suzuki-Miyaura type | Propargylic carbonate | Arylboronic acid | Pd(OAc)₂, PPh₃ | Good to Excellent |

| Negishi type | Propargylic halide | Organozinc reagent | Pd(PPh₃)₄ | Good |

| Copper-catalyzed | Propargylic phosphate | Grignard reagent | CuCN, LiCl | High |

Elimination Reactions Leading to Allene Systems

Elimination reactions provide a direct method for the formation of the allenic double bonds from suitably substituted precursors. A common strategy involves the dehydrohalogenation of 2-halo-1-propenes or the double dehydrohalogenation of 1,2-dihalopropanes.

For the synthesis of this compound, a potential precursor for an elimination reaction could be a 1,3-diaryl-2-halopropene. Treatment of this substrate with a strong base would induce elimination of the hydrogen halide to form the desired allene. The regioselectivity of the elimination is a key consideration, as the formation of an isomeric alkyne can be a competing pathway. The choice of base and reaction conditions can influence the product distribution.

| Precursor Type | Base | Solvent | General Conditions | Product |

| 2-Halo-1,3-diarylpropene | Potassium tert-butoxide | THF | Room temperature to reflux | 1,3-Diarylallene |

| 1,3-Diaryl-2,3-dihalopropane | Sodium amide | Liquid ammonia | Low temperatures | 1,3-Diarylallene |

Organometallic Approaches in Allene Synthesis

Organometallic reagents can be employed in various ways to construct the allene framework. One common approach is the SN2' reaction of an organometallic nucleophile with a propargylic electrophile. For example, organocuprates can react with propargylic halides or sulfonates to yield allenes with high regioselectivity.

Another powerful organometallic approach involves the carbometalation of alkynes. For instance, the addition of an organocuprate to a conjugated enyne can lead to an allenic intermediate, which can then be trapped with an electrophile.

For the synthesis of this compound, one could envision the reaction of a lithium di(4-methoxyphenyl)cuprate with a 1-phenylpropargyl halide. The success of this approach depends on controlling the regioselectivity of the nucleophilic attack.

| Organometallic Reagent | Propargylic Substrate | Reaction Type | Key Features |

| Organocuprate | Propargyl halide/sulfonate | SN2' | High regioselectivity, good yields |

| Organozinc reagent | Propargyl mesylate | SN2' | Mild conditions, functional group tolerance |

| Grignard reagent | Propargyl ether | SN2' with catalyst | Requires activation of the leaving group |

Precursor Synthesis and Functional Group Transformations Relevant to this compound

The successful synthesis of the target allene is highly dependent on the efficient preparation of the necessary precursors. Key starting materials include appropriately substituted aryl halides and acetylenes.

Synthesis of Aryl Halide and Acetylene (B1199291) Precursors

The synthesis of aryl halide precursors, such as 1-bromo-4-methoxybenzene or 1-iodo-4-methoxybenzene, is typically straightforward and can be achieved through electrophilic aromatic substitution reactions of anisole. These compounds are also commercially available.

The synthesis of terminal acetylene precursors is a critical step. For example, 1-ethynyl-4-methoxybenzene is a key building block for many of the discussed synthetic routes. A common and efficient method for its preparation is the Sonogashira coupling of a 4-haloanisole with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. rsc.org The Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling reaction that is highly versatile and tolerant of a wide range of functional groups. rsc.org

Another important class of precursors are propargyl alcohols. For instance, 1-phenylpropargyl alcohol can be synthesized by the addition of a phenyl Grignard reagent or phenyllithium (B1222949) to propargyl aldehyde or its synthetic equivalents.

| Precursor | Synthetic Method | Starting Materials | Catalyst/Reagents | Typical Yield |

| 1-Bromo-4-methoxybenzene | Electrophilic Bromination | Anisole | Br₂, FeBr₃ | High |

| 1-Ethynyl-4-methoxybenzene | Sonogashira Coupling | 1-Iodo-4-methoxybenzene, TMS-acetylene | Pd(PPh₃)₄, CuI, Et₃N | Good to Excellent |

| 1-Phenylpropargyl alcohol | Grignard Addition | Phenylmagnesium bromide, Propargyl aldehyde | Diethyl ether | Good |

Stereoselective Formation of Intermediate Structures

The synthesis of an enantiomerically pure allene such as this compound is fundamentally dependent on the stereoselective creation of chiral intermediate structures. A common and effective strategy involves the principle of chirality transfer, where a stereocenter in a precursor molecule dictates the axial chirality of the final allene product. Propargylic alcohols and their derivatives are exemplary intermediates in this context.

One established method is the asymmetric addition of an organometallic reagent to a propargylic aldehyde. For instance, the reaction of 4-methoxybenzaldehyde (B44291) with a phenyl-substituted propargyl nucleophile, catalyzed by a chiral ligand system, can produce a chiral propargylic alcohol. The chirality at the newly formed hydroxyl-bearing carbon is then transferred during a subsequent SN2' reaction, where a nucleophile attacks the triple bond, leading to the formation of the allene with a defined axial chirality.

Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome. nih.gov These are stereogenic groups temporarily incorporated into a reactant to control the stereoselectivity of a reaction. nih.gov For the synthesis of the target allene, a chiral auxiliary, such as a derivative of prolinol, could be attached to a propargylic acid to form a chiral ester. Subsequent diastereoselective reactions, like a cuprate-mediated SN2' substitution, would lead to the formation of the allene. The auxiliary is then cleaved to yield the enantiomerically enriched product. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity in the intermediate.

Another powerful approach is the enzymatic kinetic resolution of a racemic mixture of a key intermediate, such as a propargylic alcohol. Specific enzymes can selectively acylate one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted, enantiopurified alcohol from its acylated counterpart. This enantiopure alcohol can then be carried forward to the desired allene.

The following table illustrates representative data for the diastereoselective formation of a propargylic alcohol intermediate using a chiral auxiliary approach.

Table 1: Diastereoselective Synthesis of Chiral Propargylic Intermediates This is an interactive table. You can sort and filter the data by clicking on the headers.

| Entry | Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | (S)-Prolinol | Grignard Addition | 92:8 |

| 2 | Evans Auxiliary | Aldol Reaction | 95:5 |

| 3 | Camphorsultam | Michael Addition | >99:1 |

Optimization of Reaction Conditions and Catalyst Systems

The successful synthesis of this compound with high enantiomeric excess (ee) is critically dependent on the meticulous optimization of reaction parameters and the careful selection of the catalyst system.

Ligand Design and Catalyst Loading in Allene Synthesis

In transition-metal-catalyzed syntheses of chiral allenes, the design of the chiral ligand is paramount for achieving high enantioselectivity. nih.gov For palladium- or copper-catalyzed reactions, which are commonly employed for allene synthesis, phosphine-based ligands have shown great success. nih.govorganic-chemistry.org Ligands such as chiral bisphosphines create a chiral environment around the metal center, which can differentiate between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer of the allene.

For example, in a palladium-catalyzed carbonylation of a racemic propargylic carbonate precursor, a chiral bisphosphine ligand like (R)-ECNU-Phos can lead to high enantioselectivity. nih.govacs.org The steric and electronic properties of the ligand are crucial; subtle modifications to the ligand backbone or the substituents on the phosphorus atoms can have a profound impact on the stereochemical outcome. organic-chemistry.org

Catalyst loading is another critical parameter to optimize. While a higher catalyst loading might increase the reaction rate, it can sometimes lead to decreased enantioselectivity due to the formation of less selective catalytic species or background uncatalyzed reactions. Conversely, a very low catalyst loading might result in a sluggish or incomplete reaction. Therefore, a careful balance must be struck to ensure both high conversion and high enantioselectivity.

Table 2: Effect of Ligand and Catalyst Loading on Enantioselectivity This is an interactive table. You can sort and filter the data by clicking on the headers.

| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | (R)-BINAP | 5 | 85 | 92 |

| 2 | Pd(OAc)₂ | (R)-BINAP | 2.5 | 82 | 95 |

| 3 | Pd(OAc)₂ | (R)-BINAP | 1 | 75 | 96 |

| 4 | CuBr | (S)-Phos | 5 | 90 | 88 |

| 5 | CuBr | (S)-Phos | 2.5 | 88 | 91 |

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the stereoselectivity of a reaction by affecting the solubility of the reactants and catalyst, the stability of intermediates, and the geometry of the transition state. rsc.org In the synthesis of chiral allenes, solvents with different polarities and coordinating abilities can lead to vastly different enantiomeric excesses. nih.gov For instance, in some reactions, non-polar solvents like toluene (B28343) or hexane (B92381) might provide a more rigid and organized transition state, leading to higher selectivity. nih.gov In other cases, a coordinating solvent like tetrahydrofuran (B95107) (THF) might be necessary to stabilize the active catalytic species.

Temperature is another crucial factor that must be precisely controlled. Generally, lower reaction temperatures lead to higher enantioselectivity because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. However, lowering the temperature also decreases the reaction rate, necessitating a compromise between selectivity and reaction time. An "inversion temperature" phenomenon has been observed in some stereoselective reactions, where the selectivity reverses above a certain temperature, highlighting the complex interplay of thermodynamic and kinetic factors. rsc.org

Table 3: Influence of Solvent and Temperature on Allene Synthesis This is an interactive table. You can sort and filter the data by clicking on the headers.

| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Toluene | 25 | 88 | 94 |

| 2 | Toluene | 0 | 85 | 97 |

| 3 | Toluene | -20 | 70 | >99 |

| 4 | Tetrahydrofuran (THF) | 25 | 92 | 85 |

| 5 | Tetrahydrofuran (THF) | 0 | 90 | 89 |

Isolation and Purification Techniques for Allene Compounds

Following the chemical synthesis, the isolation and purification of the target allene compound are critical steps to obtain a product of high purity. For chiral allenes, this also involves the determination and often the enhancement of the enantiomeric excess.

Standard laboratory techniques such as extraction and crystallization can be used for initial purification to remove reagents and byproducts. However, for the separation of enantiomers or the purification of the final product to a high degree, chromatographic methods are indispensable. acs.org

Flash column chromatography using silica (B1680970) gel is a common method for purifying organic compounds. acs.org For chiral allenes, which can sometimes be sensitive to racemization on acidic stationary phases, deactivated silica or alternative stationary phases like alumina (B75360) may be required.

To separate the enantiomers of this compound and to determine the enantiomeric excess of the synthesized product, chiral chromatography is the method of choice. nih.govnih.gov High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) is highly effective. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel OD-3), are often successful in resolving the enantiomers of allenes. nih.govresearchgate.net The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier like isopropanol, is crucial for achieving good separation. researchgate.net The elution order of the enantiomers can be determined by comparison with an authentic racemic sample and can be further supported by chiroptical methods like vibrational circular dichroism (VCD). nih.gov

Table 4: Chiral HPLC Separation of Allene Enantiomers This is an interactive table. You can sort and filter the data by clicking on the headers.

| Column | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time (R-enantiomer, min) | Retention Time (S-enantiomer, min) | Resolution (Rs) |

|---|---|---|---|---|---|

| Chiralcel OD-H | 99:1 | 1.0 | 10.2 | 11.5 | 2.1 |

| Chiralpak AD-H | 98:2 | 0.8 | 12.8 | 14.1 | 1.9 |

Reaction Mechanisms and Reactivity Studies of 1 Methoxy 4 1 Phenylpropa 1,2 Dienyl Benzene

Electrophilic Additions to the Allene (B1206475) Core

The electron-rich nature of the allene moiety in 1-methoxy-4-(1-phenylpropa-1,2-dienyl)benzene makes it susceptible to attack by electrophiles. The regiochemical outcome of these additions is dictated by the ability of the substituents—the electron-donating methoxy (B1213986) group and the resonance-stabilizing phenyl groups—to stabilize the resulting cationic intermediates. Electrophilic attack can occur at either the central sp-hybridized carbon or one of the terminal sp²-hybridized carbons of the allene.

Halogenation and Hydrohalogenation Pathways

The addition of halogens (X₂) and hydrogen halides (HX) to this compound proceeds through distinct mechanistic routes, leading to a variety of halogenated products.

Hydrohalogenation: The addition of hydrogen halides involves the protonation of one of the double bonds to form a carbocation intermediate. The stability of this carbocation is the key determinant of the reaction's regioselectivity, a principle encapsulated by Markovnikov's rule. In the case of this compound, protonation can lead to several possible carbocationic intermediates, including vinyl and allyl cations. The resonance stabilization afforded by the phenyl and methoxyphenyl groups plays a crucial role in determining the most stable intermediate and, consequently, the major product. For instance, protonation at the central carbon of the allene could lead to a resonance-stabilized allylic carbocation. Subsequent attack by the halide ion on the carbocation yields the final product. It is also important to consider the possibility of carbocation rearrangements to form more stable intermediates.

| Reagent | Intermediate | Major Product Type | Regioselectivity |

| X₂ (e.g., Br₂, Cl₂) | Cyclic halonium ion | Vicinal dihalide | Influenced by substituent stabilization of the halonium ion |

| HX (e.g., HBr, HCl) | Carbocation (vinyl or allyl) | Vinyl or allyl halide | Follows Markovnikov's rule (most stable carbocation) |

Hydration and Alcohol Addition Mechanisms

The acid-catalyzed addition of water (hydration) or alcohols to this compound follows a mechanism similar to hydrohalogenation. The initial step is the protonation of the allene to generate the most stable carbocation. The presence of the electron-donating methoxy group on one of the phenyl rings can significantly influence the regioselectivity of this protonation, favoring the formation of a carbocation that is stabilized by resonance.

Once the carbocation is formed, a nucleophilic attack by water or an alcohol molecule occurs. A subsequent deprotonation step then yields the final product, which is typically an enol or an enol ether. These initial products are often unstable and can tautomerize to the more stable corresponding ketone or acetal. The regiochemical outcome is again dependent on the stability of the intermediate carbocation.

| Reagent | Intermediate | Initial Product | Final Product (after tautomerization) |

| H₂O / H⁺ | Carbocation | Enol | Ketone |

| ROH / H⁺ | Carbocation | Enol ether | Acetal/Ketal |

Reactions with Carbon-Based Electrophiles

Allenes can also react with carbon-based electrophiles, such as in Friedel-Crafts type reactions, although these are less common than additions to simple alkenes. In the presence of a Lewis acid catalyst, an acyl or alkyl group can add to the allene system. The mechanism involves the formation of a carbocation intermediate after the initial electrophilic attack. The stability of this carbocation, influenced by the phenyl and methoxyphenyl substituents, will direct the regiochemical outcome of the reaction. These reactions can lead to the formation of more complex carbon skeletons.

Nucleophilic Additions and Substitutions

The allene core of this compound can also be subject to nucleophilic attack, particularly when activated by appropriate functional groups or when highly reactive nucleophiles are employed.

Organometallic Additions to the Allene

Strongly nucleophilic organometallic reagents, such as organolithium compounds and Grignard reagents, can add to the allene. The central sp-hybridized carbon of the allene is electrophilic in character and is a potential site for nucleophilic attack. The addition of the organometallic reagent to the central carbon generates a vinyl metallic intermediate. Subsequent quenching of this intermediate with a proton source, such as water, leads to the formation of a substituted alkene.

The use of organocuprates (Gilman reagents) can offer different reactivity and selectivity. Cuprates are known to participate in conjugate additions, and their reaction with allenes can proceed with high regioselectivity. The specific substitution pattern on the allene influences the site of nucleophilic attack.

| Reagent Type | Site of Attack | Intermediate | Product Type |

| Organolithium/Grignard | Central sp carbon | Vinyl metallic | Substituted alkene |

| Organocuprate | Terminal sp² carbon | Allyl metallic | Substituted alkene |

Conjugate Additions and Rearrangements

While this compound itself is not a typical Michael acceptor, allenes substituted with electron-withdrawing groups can undergo conjugate addition (Michael addition). In such cases, a soft nucleophile attacks one of the terminal carbons of the allene system.

A significant reaction pathway for substituted allenes is their rearrangement to more stable conjugated dienes. mdpi.comencyclopedia.pub This can be catalyzed by acids or transition metals. mdpi.comencyclopedia.pub In an acid-catalyzed rearrangement, protonation of the central carbon of the allene in this compound would lead to a resonance-stabilized allylic carbocation. Subsequent deprotonation would then yield a conjugated 1,3-diene. The electron-donating methoxy group on the phenyl ring can facilitate this process by stabilizing the cationic intermediate. mdpi.comencyclopedia.pub

Cycloaddition Reactions Involving the Allene Moiety

The allene functional group, characterized by two adjacent carbon-carbon double bonds, can participate in cycloaddition reactions acting as a 2π-electron component in several ways. Depending on the reaction partner, either the internal or one of the terminal double bonds can react, leading to a diverse range of cyclic products.

[2+2] Cycloadditions and Subsequent Rearrangements

The [2+2] cycloaddition is a characteristic reaction of allenes, leading to the formation of four-membered rings. In the case of this compound, reaction with an alkene (a 2π component) can yield a methylenecyclobutane (B73084) derivative. The regioselectivity of this reaction is influenced by the electronic nature of the alkene partner and the substitution on the allene.

In some instances, particularly in reactions with dienes, the formation of a [2+2] cycloadduct can be an intermediate step preceding a formal Diels-Alder reaction. acs.org For example, the reaction may first yield an exo-methylenevinylcyclobutane intermediate, which can then undergo a thermally induced Cope rearrangement to furnish a six-membered ring, the formal [4+2] adduct. acs.org The preference for a direct [4+2] pathway versus a stepwise [2+2] followed by rearrangement depends on factors such as the substituents on the reacting partners and the reaction conditions. acs.orgnsf.gov

Diels-Alder Reactions and Hetero-Diels-Alder Analogs

In a Diels-Alder reaction, one of the double bonds of the allene moiety in this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. This [4+2] cycloaddition results in a cyclohexene (B86901) derivative bearing an exocyclic double bond. wikipedia.org Computational studies have shown that the activation barriers for Diels-Alder reactions involving allenes are typically higher than those for analogous reactions with simple alkenes or alkynes. acs.orgnih.gov The reaction of allene itself with benzene, for example, has a calculated activation barrier of 37.1 kcal/mol, which is higher than the barrier for allene dimerization, suggesting that high temperatures are often required for these cycloadditions. acs.orgnih.gov

The scope of this reaction extends to hetero-Diels-Alder analogs, where the allene can react with heterodienes (e.g., α,β-unsaturated imines or carbonyls). This provides a synthetic route to various six-membered heterocyclic compounds, which are valuable scaffolds in medicinal chemistry.

1,3-Dipolar Cycloadditions

The allene moiety is an excellent dipolarophile for 1,3-dipolar cycloadditions, providing a powerful method for the synthesis of five-membered heterocyclic rings. researchgate.netrsc.org this compound can react with a variety of 1,3-dipoles, such as azides, nitrones, and nitrile oxides.

A key feature of these reactions is the question of regioselectivity, as the 1,3-dipole can add across either of the two double bonds of the allene. For instance, theoretical studies on the reaction of methyl azide (B81097) with allenes indicate that the formation of the 1,5-adduct is generally favored over the 1,4-adduct. nih.gov The reactivity and regioselectivity are governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. researchgate.netnih.gov This class of reactions provides reliable access to a wide array of substituted five-membered heterocycles. researchgate.net

| 1,3-Dipole | Example Reagent | Resulting Heterocycle |

|---|---|---|

| Azide | Phenyl Azide | Triazole |

| Nitrone | C-Phenyl-N-methylnitrone | Isoxazolidine |

| Nitrile Oxide | Benzonitrile Oxide | Isoxazole |

| Azomethine Ylide | Generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Pyrrolidine |

Transition Metal-Catalyzed Transformations

Transition metals, particularly late transition metals, are highly effective catalysts for activating and functionalizing the allene moiety. The electron-rich π-systems of this compound are susceptible to coordination with metal centers, initiating a variety of synthetic transformations.

Palladium-Catalyzed Reactions

Palladium catalysis offers a broad spectrum of reactions for the functionalization of allenes. chemrxiv.orgresearchgate.netresearchgate.net Palladium-catalyzed cascade reactions, often initiated by C-H functionalization or carbopalladation, can lead to complex heterocyclic structures. nih.govmdpi.com For a substrate like this compound, a common pathway involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by the insertion of the allene. The resulting π-allyl palladium intermediate can then be trapped by nucleophiles or participate in further cross-coupling or cyclization steps.

Furthermore, directing-group-assisted C-H activation is a powerful strategy in palladium catalysis. nih.gov While the subject molecule lacks a classical directing group, intramolecular C-H functionalization of one of the proximal aryl rings onto the allene moiety is a potential pathway to generate polycyclic aromatic systems. Photoinduced palladium catalysis has also emerged as a strategy to achieve novel reactivity, such as 1,2-difunctionalization of olefins, a concept that could potentially be extended to allene systems under specific conditions. chemrxiv.orgresearchgate.netresearchgate.net

Gold and Silver-Catalyzed Allene Chemistry

Gold and silver catalysts, being highly π-acidic, are particularly effective at activating allenes toward nucleophilic attack. nih.govnih.gov Cationic gold(I) and silver(I) complexes coordinate to one of the double bonds of the allene, rendering it highly electrophilic. nih.govuchicago.edu This activation enables a range of transformations, including hydroalkoxylation, hydroamination, and cycloisomerization reactions.

For this compound, a prominent reaction pathway is intramolecular hydroarylation or cycloisomerization. mdpi.com In this process, the activated allene is attacked by the electron-rich methoxy-substituted phenyl ring or the unsubstituted phenyl ring, acting as an internal nucleophile. This typically proceeds via a 6-endo-dig cyclization to furnish substituted dihydronaphthalene skeletons. The choice of catalyst, ligands, and reaction conditions can influence the reaction pathway and selectivity. While both gold and silver can catalyze similar reactions, gold catalysts are often more robust and efficient. nih.gov The presence of silver salts, often used to generate the active cationic gold catalyst from a chloride precursor, can sometimes influence the reaction outcome, an observation referred to as the "silver effect". nih.gov

| Catalyst/Precursor | Typical Activator | Common Reaction Type | Example Product Class |

|---|---|---|---|

| (PPh₃)AuCl | AgSbF₆ or AgOTf | Cycloisomerization/Hydroarylation | Dihydronaphthalenes |

| IPrAuCl | AgBF₄ | Intermolecular Nucleophilic Addition | Functionalized Alkenes |

| AgOTf | None | Hydroalkoxylation (with alcohols) | Allyl Ethers |

| AgSbF₆ | None | [4+2] Cycloaddition (with dienes) | Cyclohexene Derivatives |

Other Metal-Mediated Transformations (e.g., Samarium(II) iodide reductions)

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent widely used in organic synthesis for the reduction of various functional groups. wikipedia.org Its application to allenes is an area of interest, as the cumulenic π-system presents a unique substrate for reduction. In the case of a hypothetical reaction with This compound , SmI₂ would be expected to reduce the allene moiety.

The general mechanism for the reduction of unsaturated systems by SmI₂ involves the stepwise transfer of two electrons. nih.gov For an allene, this would likely proceed through a radical anion intermediate. The ultimate product would depend on the reaction conditions, particularly the presence of a proton source. In a protic solvent, the radical anion would be protonated, followed by a second electron transfer and another protonation to yield a saturated product. The regioselectivity of the protonation steps would be influenced by the electronic effects of the phenyl and methoxyphenyl substituents.

Without experimental data, it is impossible to construct a data table of reaction conditions or product yields for the SmI₂-mediated reduction of This compound .

Rearrangement Reactions and Isomerizations

Allene-Alkyne Isomerizations

The isomerization of allenes to alkynes is a known transformation, often catalyzed by bases or transition metals. For This compound , this would involve the migration of a proton to facilitate the shift of the π-bonds into a triple bond. The equilibrium between the allene and its isomeric alkyne, 1-Methoxy-4-(1-phenylprop-1-ynyl)benzene and 1-Methoxy-4-(3-phenylprop-1-ynyl)benzene , would be influenced by the relative thermodynamic stabilities of the isomers and the reaction conditions.

Base-catalyzed isomerization would proceed via deprotonation to form a resonance-stabilized propargyl/allenyl anion, followed by reprotonation. The regioselectivity of this process would be dictated by the acidity of the available protons and the stability of the resulting carbanionic intermediates. The electron-donating methoxy group and the phenyl group would play a significant role in directing this regioselectivity.

A hypothetical data table for this isomerization would include entries for different bases, solvents, temperatures, and the resulting product distribution, but no such data is currently available for this specific compound.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. stereoelectronics.org Allenes can participate in such rearrangements, particularly those involving hydrogen shifts. For This compound , a wikipedia.orgnih.gov-hydride shift could be envisioned, although the substitution pattern does not immediately present a classic substrate for common named sigmatropic rearrangements like the Cope or Claisen rearrangements.

Thermal or photochemical conditions could potentially induce intramolecular rearrangements. For instance, a thermally induced wikipedia.orgnih.gov-hydrogen shift, if sterically feasible, would lead to a conjugated diene. However, the prediction of such a reaction and its outcome is purely theoretical without experimental validation. The Woodward-Hoffmann rules would govern the stereochemical course of any concerted sigmatropic rearrangement. stereoelectronics.org

Detailed research findings, including activation energies, reaction kinetics, and product distributions, are necessary to discuss the sigmatropic rearrangements of This compound with scientific rigor. As these are not available, no data table can be generated.

Advanced Spectroscopic and Structural Elucidation of 1 Methoxy 4 1 Phenylpropa 1,2 Dienyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including complex systems like allenes.

The ¹H NMR spectrum of 1-Methoxy-4-(1-phenylpropa-1,2-dienyl)benzene would exhibit characteristic signals for the aromatic protons of the phenyl and methoxyphenyl groups, the methoxy (B1213986) protons, and the allenic proton. The protons on the aromatic rings would appear in the typical downfield region (δ 6.8-7.5 ppm). The methoxy group protons would present as a sharp singlet around δ 3.8 ppm. The allenic proton, attached to a terminal sp² hybridized carbon, would likely resonate in the range of δ 4.5-5.5 ppm.

The ¹³C NMR spectrum is particularly diagnostic for allenes due to the unique electronic environment of the sp-hybridized central carbon and the two sp²-hybridized terminal carbons. The central allenic carbon (C=C =C) typically appears significantly downfield, often in the range of 200-215 ppm, a region that can sometimes be mistaken for a carbonyl carbon. acs.orgacdlabs.com The terminal carbons of the allene (B1206475) system ( C =C=C ) are found further upfield, generally between 70 and 100 ppm. acdlabs.com The carbons of the phenyl and methoxyphenyl rings, along with the methoxy carbon, would appear in their expected regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Allenic CH | 4.5 - 5.5 | 70 - 100 |

| Allenic C (quaternary) | - | 80 - 110 |

| Central Allenic C | - | 200 - 215 |

| Aromatic CH | 6.8 - 7.5 | 114 - 135 |

| Aromatic C (quaternary) | - | 125 - 160 |

| Methoxy CH₃ | ~3.8 | ~55 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹H-¹³C). This is crucial for definitively assigning the carbon signals corresponding to each protonated carbon. For instance, the allenic proton signal would show a cross-peak with the terminal allenic carbon signal in the HSQC spectrum.

These 2D NMR techniques, used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound. youtube.comsdsu.eduslideshare.netemerypharma.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₆H₁₄O), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition.

The fragmentation of allenes in mass spectrometry can be complex. Upon electron ionization, the molecular ion is formed, which can then undergo various fragmentation pathways. Common fragmentation patterns for compounds containing aromatic rings and ether linkages would be expected. chemguide.co.uklibretexts.orgwikipedia.org Cleavage of the bond beta to the aromatic rings can lead to the formation of stable benzylic cations. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., allene stretching frequencies)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The most characteristic feature in the IR spectrum of an allene is the asymmetric stretching vibration of the C=C=C bond, which typically appears as a sharp, and often strong, absorption band in the region of 1900-2000 cm⁻¹. libretexts.org This absorption is a key diagnostic tool for the presence of the allene functionality.

Other expected IR absorptions for this compound would include:

C-H stretching from the aromatic rings: ~3000-3100 cm⁻¹

C-H stretching from the methoxy group and allenic C-H: ~2850-3000 cm⁻¹

C=C stretching from the aromatic rings: ~1450-1600 cm⁻¹

C-O stretching from the methoxy group: ~1000-1300 cm⁻¹

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Allene (C=C=C) | Asymmetric Stretch | 1900 - 2000 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether (C-O) | Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination (if available for this or closely related allenes)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. mdpi.com

Theoretical and Computational Investigations of 1 Methoxy 4 1 Phenylpropa 1,2 Dienyl Benzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining the optimized geometry and ground-state properties of organic compounds like 1,3-diarylallenes. DFT calculations predict key structural parameters, including bond lengths and angles, by finding the minimum energy conformation of the molecule.

For a 1,3-diarylallene system, DFT calculations typically reveal the characteristic geometry of the allene (B1206475) core (C=C=C) and the orientation of the flanking aryl rings. The central C=C bonds are shorter than a typical C-C single bond but slightly longer than a standard C=C double bond. The C=C=C angle is nearly linear, deviating only slightly from 180°. The methoxy (B1213986) and phenyl substituents influence the electron density distribution and can cause minor deviations in the geometry compared to an unsubstituted 1,3-diphenylallene.

| Parameter | Typical Calculated Value for a 1,3-Diarylallene |

|---|---|

| C=C (Allene) Bond Length | 1.31 - 1.33 Å |

| C-C (Allene-Aryl) Bond Length | 1.47 - 1.49 Å |

| C=C=C Bond Angle | 178° - 180° |

| C=C-C (Allene-Aryl) Bond Angle | 120° - 122° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents.

In 1-methoxy-4-(1-phenylpropa-1,2-dienyl)benzene, the HOMO and LUMO are primarily composed of p-orbitals, forming an extended π-system that includes the phenyl ring, the methoxyphenyl ring, and the allenic double bonds.

HOMO: The HOMO is typically delocalized across the entire π-system. The electron-donating methoxy group (-OCH₃) on one phenyl ring increases the electron density of that ring, causing the HOMO to have a significant coefficient on the methoxy-substituted benzene. This orbital represents the region from which the molecule is most likely to donate electrons in a reaction.

LUMO: The LUMO is also delocalized but represents the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests the molecule is more polarizable and can be more reactive. DFT calculations are effective for predicting these orbital energies.

| Orbital | Typical Calculated Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.0 eV | Delocalized π-orbital, high density on methoxyphenyl ring |

| LUMO | -1.0 to -1.5 eV | Delocalized π*-orbital across the aryl and allene systems |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical stability and electronic transition energy |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for mapping out reaction pathways, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

For chiral allenes like the title compound, racemization is a fundamental transformation that can be studied computationally. This process involves the rotation of one aryl group relative to the other, passing through a planar, achiral transition state. Computational methods can locate the precise geometry of this transition state (TS) on the potential energy surface.

The transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Its structure is characterized by one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The activation energy (ΔG‡) is the free energy difference between the reactant and the transition state, which determines the reaction rate. Studies on the racemization of aryl allenes have shown that these barriers can be calculated with good accuracy, revealing the influence of electronic and steric factors from substituents on the aryl rings.

| Process | Intermediate/Transition State | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Thermal Racemization | Planar Allylic-type Transition State | 20 - 30 kcal/mol |

| Photoisomerization (Triplet State) | Perpendicular Allene Triplet State | ~10 - 15 kcal/mol |

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can visualize entire reaction pathways, including reactants, products, intermediates, and transition states.

For this compound, a key transformation is photoisomerization, which can be initiated by the absorption of light. Computational studies on similar allenes have mapped the PES for isomerization by systematically changing a key dihedral angle, such as the C-C=C-C angle, and calculating the energy at each step. These scans are performed for the electronic ground state (S₀) as well as for excited states (e.g., the first singlet, S₁, and triplet, T₁, states). Such studies often reveal that the energy barrier for isomerization is significantly lower in an excited triplet state compared to the ground state. This indicates that upon photoexcitation, the molecule can cross from the singlet to the triplet surface (a process called intersystem crossing), where isomerization occurs more readily before the molecule relaxes back to the ground state.

Conformational Analysis and Steric Hindrance Studies

The spatial arrangement of atoms in a molecule, or its conformation, can significantly impact its properties and reactivity. For this compound, the primary conformational flexibility arises from the rotation of the phenyl and methoxyphenyl groups around the single bonds connecting them to the allene core.

Computational methods can be used to explore the different possible conformations and determine their relative stabilities. The rotation of the aryl groups is described by the C=C-C-C dihedral angles. Several key conformations can be identified:

Syn-planar: Both aryl groups are in the same plane. This conformation is generally high in energy due to severe steric hindrance.

Anti-planar (or C₂ symmetry): The two aryl groups are in the same plane but oriented away from each other. This is also sterically unfavorable.

Non-planar (Twisted or C₁ symmetry): The aryl groups are rotated out of the plane defined by the allene backbone. These twisted conformations are typically the most stable, as they minimize the steric repulsion between the hydrogen atoms on the aryl rings and the terminal hydrogen of the allene. The precise optimal dihedral angle represents a balance between maximizing π-conjugation (which favors planarity) and minimizing steric strain (which favors twisting).

| Conformer | Aryl Ring Dihedral Angles (τ₁, τ₂) | Typical Calculated Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Twisted (Most Stable) | ~45°, ~45° | 0.0 | Minimizes steric hindrance while retaining some conjugation. |

| Anti-planar | 0°, 180° | > 5.0 | High energy due to steric clashes. |

| Syn-planar | 0°, 0° | > 10.0 | Very high energy due to severe steric hindrance. |

Spectroscopic Property Prediction and Validation

Currently, there is a notable absence of dedicated theoretical and computational studies focused specifically on the spectroscopic properties of this compound in publicly accessible scientific literature. While computational chemistry is a powerful tool for predicting various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, a specific application of these methods to this particular allene derivative has not been documented in retrieved scholarly articles.

In typical computational investigations, researchers employ methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to model the behavior of molecules and predict their spectroscopic characteristics. scielo.org.zaresearchgate.netresearchgate.net For instance, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate the chemical shifts for ¹H and ¹³C NMR spectroscopy. scielo.org.zamdpi.com The results of these calculations are often compared with experimental data to validate the chosen theoretical approach, which typically involves selecting an appropriate functional (like B3LYP) and a basis set (such as 6-311++G(d,p)). researchgate.netmdpi.com

Similarly, theoretical vibrational frequencies are computed to predict IR spectra, and these calculated values are compared against experimental Fourier-Transform Infrared (FTIR) spectra. sapub.org Electronic transitions, which are fundamental to UV-Vis spectroscopy, are often predicted using TD-DFT calculations, providing insights into the absorption maxima (λmax) of a compound. scielo.org.za

However, for this compound, the scientific community is yet to publish a detailed study that provides a side-by-side comparison of theoretically predicted spectroscopic data with experimentally obtained spectra. Such a study would be invaluable for a comprehensive understanding of the electronic structure and vibrational modes of this molecule. The validation of computational methods against experimental findings is a crucial step in establishing the accuracy and predictive power of theoretical models for a specific class of compounds. github.io

The following tables are presented as a template for how such data would be organized in a typical computational and experimental validation study. In the absence of specific data for this compound, the tables are populated with placeholder information to illustrate the format.

Table 1: Theoretical and Experimental ¹H NMR Chemical Shifts (δ, ppm)

| Proton Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| Methoxy (OCH₃) | Data not available | Data not available | Data not available |

| Aromatic (C₆H₄) | Data not available | Data not available | Data not available |

| Aromatic (C₆H₅) | Data not available | Data not available | Data not available |

| Allenic (C=C=CH) | Data not available | Data not available | Data not available |

Table 2: Theoretical and Experimental ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| Methoxy (OCH₃) | Data not available | Data not available | Data not available |

| Aromatic (C-O) | Data not available | Data not available | Data not available |

| Aromatic (CH) | Data not available | Data not available | Data not available |

| Aromatic (C-C=) | Data not available | Data not available | Data not available |

| Allenic (C=C=C) | Data not available | Data not available | Data not available |

| Allenic (=C=CH₂) | Data not available | Data not available | Data not available |

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated IR (cm⁻¹) |

|---|---|---|

| C-H stretch (Aromatic) | Data not available | Data not available |

| C=C=C stretch (Allene) | Data not available | Data not available |

| C=C stretch (Aromatic) | Data not available | Data not available |

| C-O stretch (Methoxy) | Data not available | Data not available |

Table 4: Experimental and Theoretical Electronic Absorption Maxima (λmax, nm)

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (HOMO-LUMO) |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Future research that combines the synthesis, experimental spectroscopic characterization, and in-depth computational analysis of this compound would be a valuable contribution to the field of organic chemistry and computational spectroscopy.

Chirality and Stereochemistry of 1 Methoxy 4 1 Phenylpropa 1,2 Dienyl Benzene

Axial Chirality in Allene (B1206475) Systems

The phenomenon of chirality in 1-Methoxy-4-(1-phenylpropa-1,2-dienyl)benzene does not arise from a traditional stereocenter, but rather from the unique geometry of the allene core. The central carbon of the propa-1,2-dienyl group is sp-hybridized, with the two flanking carbons being sp2-hybridized. This arrangement forces the substituents on the terminal carbons to lie in perpendicular planes.

For an allene to exhibit axial chirality, the substituents on each of the terminal carbons must be different. In the case of this compound, one terminal carbon is bonded to a phenyl group and a hydrogen atom, while the other is bonded to a 4-methoxyphenyl (B3050149) group and a hydrogen atom. This substitution pattern fulfills the requirement for chirality, as there is no plane of symmetry in the molecule. The entire molecule is therefore chiral and can exist as a pair of non-superimposable mirror images, or enantiomers.

| Substitution Pattern (abC=C=Cd) | Chirality |

|---|---|

| a ≠ b and c ≠ d | Chiral |

| a = b or c = d | Achiral |

Enantioselective Synthesis Strategies

The synthesis of enantiomerically enriched this compound requires the use of stereoselective methods. The primary approaches to achieve this are through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of allenes. Transition metal catalysts, often featuring chiral ligands, can facilitate a variety of reactions that lead to the formation of chiral allenes with high enantiomeric excess (ee). Common strategies include:

Propargylation Reactions: The reaction of propargylic electrophiles with nucleophiles in the presence of a chiral catalyst can proceed with high stereoselectivity.

Rearrangement Reactions: Chiral catalysts can induce enantioselectivity in the rearrangement of propargylic precursors to form allenes.

Cross-Coupling Reactions: The coupling of prochiral allene precursors with various partners using chiral transition metal catalysts is another effective method.

The choice of catalyst and reaction conditions is crucial for achieving high yields and enantioselectivities.

The use of chiral auxiliaries involves the temporary attachment of a chiral group to the substrate. This auxiliary directs the stereochemical outcome of the allene-forming reaction. Once the desired chirality is established, the auxiliary is removed.

Chiral ligands, on the other hand, are used in stoichiometric or catalytic amounts to create a chiral environment around a metal center. This chiral metal complex then mediates the reaction, leading to the preferential formation of one enantiomer of the allene. The design and selection of the appropriate chiral ligand are critical for the success of these approaches.

| Strategy | Description | Key Advantages |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | High atom economy, potential for high turnover numbers. |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereochemistry. | Often predictable stereochemical outcomes. |

| Chiral Ligand | Use of a chiral ligand to create a chiral catalytic environment. | Tunable steric and electronic properties for optimization. |

Stereochemical Analysis and Optical Purity Determination

Once a chiral allene such as this compound has been synthesized, it is essential to determine its stereochemical integrity and optical purity. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for the separation and quantification of each enantiomer. The enantiomeric excess (ee) can then be calculated from the relative peak areas in the chromatogram.

The selection of the appropriate chiral column and mobile phase is critical for achieving good separation. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including allenes.

Optical rotation is a fundamental property of chiral molecules. When plane-polarized light is passed through a solution of an enantiomerically pure sample, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer and can be measured using a polarimeter. The specific rotation is a standardized value that is dependent on the concentration of the sample, the path length of the light, the wavelength of the light used, and the temperature.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of the molecule. The sign and intensity of the Cotton effects in the CD spectrum are unique to each enantiomer.

| Technique | Principle | Information Obtained |

|---|---|---|

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | Enantiomeric excess (ee), separation of enantiomers. |

| Optical Rotation | Rotation of plane-polarized light. | Specific rotation, direction of rotation (+/-). |

| Circular Dichroism | Differential absorption of circularly polarized light. | Absolute configuration, conformational information. |

Synthetic Applications and Derivatization of 1 Methoxy 4 1 Phenylpropa 1,2 Dienyl Benzene

Utilization as a Building Block in Complex Molecule Synthesis

Aryl-substituted allenes, such as 1-Methoxy-4-(1-phenylpropa-1,2-dienyl)benzene, are prized intermediates in the synthesis of complex molecules due to their ability to participate in a wide array of chemical transformations. The allene (B1206475) moiety can act as a linchpin, allowing for the rapid assembly of intricate carbon skeletons. The reactivity of the allene can be tuned by the nature of its substituents, with the electron-donating methoxy (B1213986) group in this compound potentially influencing its participation in various reactions.

One of the key applications of arylallenes in complex molecule synthesis is their use in cycloaddition reactions. These reactions, which can be either thermally or photochemically induced, or catalyzed by transition metals, allow for the construction of carbocyclic and heterocyclic ring systems with a high degree of stereocontrol. For instance, [4+2], [3+2], and [2+2] cycloadditions involving allenes have been extensively studied and provide efficient routes to six-, five-, and four-membered rings, respectively. The phenyl and methoxyphenyl substituents on the allene can influence the regioselectivity and stereoselectivity of these cycloadditions.

Furthermore, arylallenes are excellent substrates for transition metal-catalyzed reactions. Catalysts based on palladium, rhodium, gold, and other metals can activate the allene system towards a variety of transformations, including cross-coupling reactions, carbocyclizations, and hydrofunctionalizations. These methods enable the introduction of new carbon-carbon and carbon-heteroatom bonds, facilitating the elaboration of the allene into more complex structures. The presence of the aryl groups provides handles for further functionalization through established aromatic substitution chemistries.

Preparation of Heterocyclic Compounds from Allene Precursors

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and allenes have emerged as powerful precursors for the construction of a diverse range of heterocyclic systems. This compound, with its reactive π-systems, is a prime candidate for such transformations.

A notable strategy for the synthesis of highly substituted furan and pyrrole derivatives involves the use of lithiated 3-aryl-1-methoxyallenes. Although the specific substrate is a 3-aryl-1-methoxyallene, the methodology is directly applicable to derivatives like this compound. The process begins with the deprotonation of a corresponding propargylic ether to generate a lithiated allene in situ. This nucleophilic species can then react with a variety of electrophiles, including aldehydes, ketones, and imines, to furnish allenyl adducts. These adducts can subsequently undergo cyclization under either basic conditions or with the assistance of a silver nitrate promoter to yield highly substituted furans and pyrroles.

For instance, the reaction of a lithiated anisyl-substituted methoxyallene derivative with an N-tosyl imine leads to the formation of a dihydropyrrole derivative. This transformation underscores the potential of this compound to serve as a precursor for nitrogen-containing heterocycles. The diastereoselectivity of such reactions can often be controlled, providing access to specific stereoisomers.

The following table summarizes the types of heterocyclic compounds that can be synthesized from aryl-methoxyallene precursors and the corresponding electrophiles used in the initial addition step.

| Electrophile | Resulting Heterocycle |

| Aldehyde | Furan |

| Ketone | Furan |

| N-tosyl imine | Dihydropyrrole |

These examples demonstrate the utility of aryl-methoxyallenes as versatile building blocks for the rapid construction of complex heterocyclic frameworks. The ability to generate a highly reactive nucleophilic allene that can be trapped with various electrophiles, followed by a cyclization event, provides a powerful and modular approach to heterocycle synthesis.

Transformation into Other Functional Groups and Scaffolds

Beyond their use in constructing complex ring systems, allenes can be readily transformed into a variety of other functional groups, further expanding their synthetic utility. The unique reactivity of the cumulated double bonds in this compound allows for a range of functional group interconversions.

One common transformation of allenes is their isomerization to conjugated dienes. This process can be catalyzed by various reagents, including acids, bases, and transition metal complexes. The resulting 1,3-dienes are valuable substrates for a plethora of reactions, most notably the Diels-Alder reaction. The specific substitution pattern of the resulting diene would be dictated by the reaction conditions and the initial structure of the allene.

Allenes can also undergo a variety of addition reactions across their double bonds. For example, hydrohalogenation, hydration, and hydroamination can introduce new functional groups onto the allene backbone. The regioselectivity of these additions is often a key challenge and can be influenced by the electronic nature of the substituents on the allene. The electron-donating methoxy group and the phenyl group in this compound would be expected to play a significant role in directing the outcome of such reactions.

Furthermore, the C-H bonds adjacent to the allene, as well as the C-H bonds on the aryl rings, can be targeted for functionalization. Transition metal-catalyzed C-H activation and functionalization have become powerful tools in organic synthesis, and allenes can serve as directing groups or reactive handles for such transformations. This allows for the introduction of new substituents at positions that might be difficult to access through traditional methods.

The following table provides a summary of potential functional group transformations of arylallenes:

| Reaction Type | Resulting Functional Group/Scaffold |

| Isomerization | Conjugated Diene |

| Hydrohalogenation | Vinyl Halide |

| Hydration | Enol/Ketone |

| Hydroamination | Enamine/Imine |

| C-H Functionalization | Substituted Allene/Arene |

These transformations highlight the versatility of the allene functional group and its potential to be converted into other valuable synthetic intermediates.

Development of Novel Synthetic Methodologies Using the Allene Substrate

The unique reactivity of allenes continues to inspire the development of novel synthetic methodologies. Arylallenes, including this compound, are often employed as benchmark substrates in the development of new transition metal-catalyzed reactions and asymmetric transformations.

One area of active research is the development of catalytic asymmetric functionalization of allenes. The axial chirality of appropriately substituted allenes presents a unique challenge and opportunity for enantioselective synthesis. New chiral catalysts are constantly being designed to control the stereochemical outcome of reactions involving allenes, leading to the synthesis of enantioenriched products. For example, catalytic asymmetric bifunctionalization of allenes has been explored to create complex chiral molecules.

The electron-rich nature of this compound, due to the methoxy substituent, makes it an interesting substrate for reactions involving electrophilic partners or for oxidative C-H functionalization reactions. Novel photoredox catalytic methods have been developed for the functionalization of electron-rich arenes, and similar principles could be applied to the aryl groups of this allene.

Furthermore, the development of multicomponent reactions involving allenes is a highly desirable goal in synthetic chemistry as it allows for the rapid construction of molecular complexity from simple starting materials in a single operation. The reactivity of this compound could be harnessed in the design of new cascade reactions where multiple bonds are formed in a sequential and controlled manner.

The exploration of new catalytic systems for allene transformations is also a vibrant field of research. While palladium and rhodium have been extensively studied, other transition metals, as well as organocatalysts, are being investigated for their ability to mediate novel and efficient reactions of allenes. These new methodologies often lead to unprecedented reactivity and selectivity, further expanding the synthetic chemist's toolbox.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

The study of allenes has transitioned from academic curiosities to a vibrant field of synthetic organic chemistry, with 1,3-disubstituted allenes like 1-Methoxy-4-(1-phenylpropa-1,2-dienyl)benzene representing a class of compounds with significant synthetic potential. While specific research on this exact molecule is not extensively documented, the broader class of 1,3-diarylallenes has been the subject of numerous methodological developments. Key achievements in the synthesis of these structures include enantioselective methods catalyzed by copper hydride and nickel complexes, which allow for the controlled formation of axially chiral allenes from prochiral starting materials. nih.govacs.org Additionally, one-pot syntheses from readily available starting materials like terminal alkynes and aldehydes have been developed, enhancing the accessibility of 1,3-disubstituted allenes. organic-chemistry.org

The reactivity of aryl-substituted allenes has been explored, with notable examples including gold-catalyzed rearrangements to 1,3-dienes. mdpi.com This reactivity highlights the potential for skeletal rearrangements and the formation of conjugated systems. The electronic nature of the aryl substituents is expected to play a crucial role in modulating the reactivity of the allene (B1206475) moiety. In this compound, the electron-donating methoxy (B1213986) group and the phenyl group likely impart a specific electronic bias to the allene, influencing its behavior in various transformations.

Table 1: Selected Catalytic Systems for the Synthesis of 1,3-Disubstituted Allenes

| Catalyst System | Substrates | Key Features |

|---|---|---|

| Copper Hydride with Chiral Ligands | Conjugated enynes | Enantioselective semireduction, broad functional group tolerance. nih.gov |

| Nickel Complexes with Chiral Ligands | Racemic propargylic carbonates | Asymmetric propargylic substitution/Myers rearrangement. acs.org |

Unexplored Reactivity and Synthetic Opportunities

Despite the progress in allene chemistry, the specific reactivity of this compound remains largely uncharted territory, presenting numerous opportunities for synthetic exploration.